molecular formula C10H6Cl2O2 B13171132 Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate

Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate

Cat. No.: B13171132
M. Wt: 229.06 g/mol
InChI Key: APPZJNPKHOHTTO-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS: 1342631-87-1) is a synthetic organic compound characterized by a propynoate ester backbone and a 2,3-dichlorophenyl substituent.

Properties

Molecular Formula

C10H6Cl2O2

Molecular Weight

229.06 g/mol

IUPAC Name

methyl 3-(2,3-dichlorophenyl)prop-2-ynoate

InChI

InChI=1S/C10H6Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,1H3

InChI Key

APPZJNPKHOHTTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs sharing the dichlorophenyl motif or ester functionalities, emphasizing differences in substituent positions, heterocyclic systems, and applications.

Compound Name CAS Number Molecular Formula Key Features Applications Reference
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate 1342631-87-1 C10H7Cl2O2 Propynoate ester; 2,3-dichlorophenyl substituent Likely synthetic intermediate
Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate 278597-28-7 C14H13Cl2NO3 Isoxazole ring; 2,6-dichlorophenyl; isopropyl group Agrochemical research (herbicide derivatives)
Clevidipine Butyrate 167221-71-8 C21H23Cl2NO6 Dihydropyridine ring; 2,3-dichlorophenyl; butyrate ester Antihypertensive agent (calcium channel blocker)
Aripiprazole Lauroxil - C36H48Cl2N4O3 Piperazine-linked 2,3-dichlorophenyl; lauroxil ester Antipsychotic (long-acting injectable for schizophrenia)
3-(2,3-Dichlorophenyl)-1,1-dimethylurea - C9H8Cl2N2O Urea backbone; 2,3-dichlorophenyl Herbicide (similar to diuron derivatives)
3-[[5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl]methyl]pyridine hydrochloride (A438079) - C14H10Cl2N5·HCl Tetrazole ring; pyridine; 2,3-dichlorophenyl P2X7 receptor antagonist (anti-inflammatory potential)

Key Comparative Insights

Substituent Position Effects: The 2,3-dichlorophenyl group in this compound contrasts with the 2,6-dichlorophenyl isomer in the isoxazole derivative (CAS 278597-28-7). Positional differences significantly alter steric and electronic properties, impacting biological activity. For example, urea herbicides with 2,3-dichlorophenyl groups (e.g., 3-(2,3-dichlorophenyl)-1,1-dimethylurea) exhibit distinct herbicidal efficacy compared to 2,6-substituted analogs .

Functional Group Diversity: Propynoate vs. Dihydropyridine: The propynoate ester in the main compound lacks the conjugated dihydropyridine ring seen in Clevidipine (CAS 167221-71-8), which is critical for calcium channel blockade . Heterocyclic Systems: The tetrazole ring in A438079 () and isoxazole in CAS 278597-28-7 () introduce nitrogen-rich pharmacophores, enhancing receptor binding compared to the simpler propynoate structure .

Therapeutic vs. Agrochemical Applications: While this compound is likely a synthetic intermediate, derivatives like Aripiprazole Lauroxil () and Clevidipine () are optimized for CNS and cardiovascular targets, respectively. In contrast, urea derivatives () are tailored for herbicidal activity .

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